molecular formula C15H12O5 B6372448 4-(3,5-Dicarboxyphenyl)-2-methylphenol CAS No. 1262000-53-2

4-(3,5-Dicarboxyphenyl)-2-methylphenol

Cat. No.: B6372448
CAS No.: 1262000-53-2
M. Wt: 272.25 g/mol
InChI Key: TUAAMFSBYGTSFF-UHFFFAOYSA-N
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Description

4-(3,5-Dicarboxyphenyl)-2-methylphenol is an organic compound characterized by the presence of a phenol group substituted with a methyl group and two carboxylic acid groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dicarboxyphenyl)-2-methylphenol typically involves the reaction of 3,5-dicarboxybenzaldehyde with 2-methylphenol under specific conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dicarboxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Dicarboxyphenyl)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dicarboxyphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the phenol group’s ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, its ability to chelate metal ions makes it useful in sensing applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dicarboxyphenyl)phenol
  • 3,5-Dicarboxyphenyl-2-methylphenol
  • 4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid

Uniqueness

4-(3,5-Dicarboxyphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of carboxylic acid and phenol groups allows for versatile reactivity and applications in various fields .

Properties

IUPAC Name

5-(4-hydroxy-3-methylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-8-4-9(2-3-13(8)16)10-5-11(14(17)18)7-12(6-10)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAAMFSBYGTSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684022
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-53-2
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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